molecular formula C15H19PSi B101189 Diphenyl(trimethylsilyl)phosphine CAS No. 17154-34-6

Diphenyl(trimethylsilyl)phosphine

Cat. No. B101189
CAS RN: 17154-34-6
M. Wt: 258.37 g/mol
InChI Key: WTWVGNUJAAOVSC-UHFFFAOYSA-N
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Description

Diphenyl(trimethylsilyl)phosphine is a versatile organophosphorus compound that has been extensively studied due to its utility in various chemical reactions and its interesting structural properties. It serves as a reagent and a ligand in coordination chemistry, participating in the formation of complexes with different metals and facilitating various organic transformations.

Synthesis Analysis

The synthesis of derivatives of diphenyl(trimethylsilyl)phosphine involves the reaction of chlorodiphenylphosphine with organometallic reagents. For instance, the preparation of 3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-2-(trimethylsilyl)-1,3-diphosphapropene derivatives is achieved by reacting (2-(2,4,6-tri-tert-butylphenyl)-1-(trimethylsilyl)-2-phosphaethenyl)lithium with chlorodiphenylphosphine . Additionally, the reaction of diphenyl(trimethylsilyl)methylphosphine with carbonyl compounds in the presence of fluorides leads to various phosphine derivatives . Furthermore, diphenyl(trimethylsilyl)phosphine can be used to synthesize acylphosphides and phosphino derivatives of dicarboxylic acids and squaric acid .

Molecular Structure Analysis

The molecular structure of diphenyl(trimethylsilyl)phosphine derivatives exhibits interesting conformational features. For example, the structure of 2-(trimethylsilyl)-1,3-diphosphapropene shows C1 symmetry with the phosphino lone pair almost perpendicular to the PC π-system . The structural characterization of the prototypical ligand 1-(((Trimethylsilyl)imino)diphenylphospho) reveals a wide P=N-SiMe3 angle and a short P=N bond length, which is consistent with trends for silylated analogs .

Chemical Reactions Analysis

Diphenyl(trimethylsilyl)phosphine participates in a variety of chemical reactions. It can react with manganese and rhenium pentacarbonyl halides to produce dimeric and trimeric phosphorus-bridged derivatives . The compound also adds to alkynes and allenes under free radical conditions, showing regioselectivity and regiospecificity . Additionally, it can catalyze the cyclization of phenyl isocyanate, leading to the formation of cyclic dimers and trimers . The reaction with bromomethyl-carbonyl compounds yields β-diphenylphosphine-carbonyl compounds .

Physical and Chemical Properties Analysis

Diphenyl(trimethylsilyl)phosphine and its derivatives exhibit a range of physical and chemical properties. They are often sensitive to light and can be colored . The compound is also sensitive to oxidation and hydrolysis, with the silylated diphosphane existing exclusively in the meso form (trans conformation) . The reactivity of diphenyl(trimethylsilyl)phosphine with carbonyl compounds in the presence of fluorides demonstrates its potential for selective transformations .

Scientific Research Applications

Stereoselective Synthesis

Diphenyl(trimethylsilyl)phosphine is utilized in the highly stereoselective addition to chiral aldehydes, yielding diastereomerically pure tertiary α-trimethylsiloxyalkylphosphines. This process demonstrates excellent diastereomeric purity, ranging from 90–100%, making it a vital compound in the synthesis of complex molecules (Kolodiazhnyi et al., 2004).

Organic Synthesis and Catalysis

Diphenyl(trimethylsilyl)phosphine plays a significant role in organic synthesis and catalysis. It serves as a nucleophile in reactions catalytic in boron trifluoride, even in the presence of strong Lewis acids and highly coordinating phosphine, enabling the formation of tert-alkyldiphenylphosphine (Hirano et al., 2004). Additionally, it's used in copper-catalyzed vicinal diphosphination of styrenes, providing access to DPPE-type ligands directly from simple alkenes (Okugawa et al., 2016).

Photophysics and Electronics

The compound is pivotal in the synthesis of high-efficiency copper(I) halide complexes used in TADF-OLEDs (thermally activated delayed fluorescence organic light-emitting diode devices). The introduction of trimethylsilyl into diphosphine ligand significantly enhances the solubility of the complexes and fine-tunes emission color, crucial for developing efficient and color-precise OLED devices (Guo et al., 2020).

Coordination Chemistry

In coordination chemistry, diphenyl(trimethylsilyl)phosphine is used to study the structural and coordination properties of organometallic compounds. It helps in understanding the conformational features, coordination to metals, and reactivity with other compounds, contributing to the advancement of organometallic chemistry and the development of new catalysts and reagents (Ito et al., 2006).

Safety And Hazards

Diphenyl(trimethylsilyl)phosphine is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

diphenyl(trimethylsilyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVGNUJAAOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169128
Record name Diphenyl(trimethylsilyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(trimethylsilyl)phosphine

CAS RN

17154-34-6
Record name Diphenyl(trimethylsilyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl(trimethylsilyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Diphenylphosphino)trimetylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
IV Gulyaiko, OI Kolodyazhnyi - Russian journal of general chemistry, 2004 - Springer
Chiral organophosphorus compounds are widely used as ligands in catalysts for asymmetric synthesis and as biologically active compounds or pharmaceuticals [133]. Therefore, …
Number of citations: 7 link.springer.com
AN Kochetkov, IV Efimova, IG Trostyanskaya… - Russian chemical …, 1998 - Springer
Diphenyl(trimethylsilyl)phosphine reacts with alkoxy(alkyl)acetylenes to give mixtures of addition products, (2-alkoxy-2-trimethylsilylalkenyl)diphenylphosphines and (2-alkoxyalkenyl)…
Number of citations: 3 link.springer.com
RW Reed, B Santarsiero, RG Cavell - Inorganic chemistry, 1996 - ACS Publications
Selective azide mono-oxidation of o-bis(phosphines) such as o-bis(diphenylphosphino)benzene and other bis(phosphines) with cis-substituents on a rigid backbone such as an …
Number of citations: 49 pubs.acs.org
GW Luther III, G Beyerle, D Cox, K Cohn - Inorganic Syntheses, 1977 - Wiley Online Library
Lithium Diphenylphosphide and Diphenyl(Trimethylsilyl)Phosphine Page 1 186 Inorganic Syntheses 51. LITHIUM DIPHENYLPHOSPHIDE AND DIPHENY L(TR1METHY LSILY L)PHOSPHINE …
Number of citations: 31 onlinelibrary.wiley.com
R Goldsberry, K Cohn, MF Hawthorne… - Inorganic …, 1972 - Wiley Online Library
Diphenyl(trimethylsilyl)phosphine and Dimethyl(trimethylsilyl)â•’phosphine Page 1 26 Znorganic Syntheses References 1. HN Stokes, Am. Chem. J., 16, 198 (1893). 2. AH Herzog …
Number of citations: 8 onlinelibrary.wiley.com
Y Okugawa, K Hirano, M Miura - Angewandte Chemie, 2016 - Wiley Online Library
A copper/N‐heterocyclic carbene (NHC) catalyzed oxidative vicinal diphosphination of styrenes with diphenyl(trimethylsilyl)phosphine proceeds in the presence of LiOtBu and a …
Number of citations: 37 onlinelibrary.wiley.com
K Hirano, H Yorimitsu, K Oshima - Organic Letters, 2004 - ACS Publications
Treatment of tertiary alkyl fluoride with diphenylphosphine in the presence of a stoichiometric amount of boron trifluoride etherate yields the corresponding tert-alkyldiphenylphosphine …
Number of citations: 45 pubs.acs.org
AA Bordachev, MM Kabachnik, ZS Novikova… - Russian chemical …, 1994 - Springer
A series of previously unknown diphenyl[alkyl(aryl)trimethylsiloxymethyl]phosphines was prepared by the reaction of diphenyl(trimethylsilyl)phosphine with carbonyl compounds. The …
Number of citations: 4 link.springer.com
OI Kolodiazhnyi, IV Guliaiko, AO Kolodiazhna - Tetrahedron letters, 2004 - Elsevier
Highly stereoselective addition of silylphosphines to chiral aldehydes - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF …
Number of citations: 25 www.sciencedirect.com
MM Kabachnik, YA Khomutova, IP Beletskaya - Russian Chemical Bulletin, 1999 - Springer
K is the equilibrium constant of urea. The calculated value of/co in the whole investigated [H+] concentration range amounts to 0.45+ 0.04 L mol-I sI (25.0+ 0.1~ Reaction (2) probably …
Number of citations: 4 link.springer.com

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